Dispiro[3.0.3.1]nonan-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[3.0.3.1]nonan-9-amine is a unique organic compound characterized by its distinctive spirocyclic structure. The compound features two cyclopropane rings fused to a central nonane ring, with an amine group attached at the ninth position. This structural arrangement imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.3.1]nonan-9-amine typically involves the formation of the spirocyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro[cyclopropane-1,9′-fluorene] through a Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chelating ligands to stabilize intermediates are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Dispiro[3.0.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dispiro[3.0.3.1]nonan-9-amine finds applications in several scientific research domains:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Wirkmechanismus
The mechanism of action of Dispiro[3.0.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart rigidity and stability, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Dispiro[oxindole/acenaphthylenone-benzofuranone]pyrrolidine: This compound features a similar spirocyclic framework but with different functional groups and ring systems.
Spiro[cyclopropane-1,2′-steroids]: These compounds share the spirocyclic motif and exhibit various biological activities.
Uniqueness: Dispiro[3.0.3.1]nonan-9-amine is unique due to its specific ring structure and the presence of an amine group at the ninth position. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .
Eigenschaften
Molekularformel |
C9H15N |
---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
dispiro[3.0.35.14]nonan-9-amine |
InChI |
InChI=1S/C9H15N/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6,10H2 |
InChI-Schlüssel |
ZJTJDVBRWOOUDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(C23CCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.